1-Phenylpyrrole
Overview
Description
1-Phenylpyrrole is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of pyrrole, where a phenyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Scientific Research Applications
1-Phenylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and conductive polymers.
Mechanism of Action
Target of Action
1-Phenylpyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . Its primary targets are the fungal osmotic signal transduction pathway and the cytochrome P-450 dependent monooxygenase activity in microsomes from rat liver . The compound’s perception by a typical fungal hybrid histidine kinase (HHK) activates the fungal osmotic signal transduction pathway .
Mode of Action
This compound interacts with its targets, leading to several physiological impacts on the pathogen. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . The compound’s interaction with the HHK can lead to point mutations that confer fungicide resistance and affect its sensor domain .
Biochemical Pathways
The compound affects the fungal osmotic signal transduction pathway . This pathway’s activation ultimately leads to MAPK-phosphorylation and activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins . The RR Skn7, under control of Ypd1, is also involved in the transcriptional regulation in response to this compound treatment .
Result of Action
The result of this compound’s action includes severe physiological impacts on the pathogen, such as membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . It also leads to the activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the original compound pyrrolnitrin from which this compound is derived was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, factors such as light exposure and soil conditions could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Phenylpyrrole interacts with various enzymes and proteins, leading to significant physiological impacts on the pathogen . It causes membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These interactions and changes contribute to the antifungal properties of this compound .
Cellular Effects
This compound has profound effects on cellular processes. It leads to hyphal swelling and burst in fungal cells . This is due to the severe physiological impacts it has on the pathogen, including changes in carbon metabolism and the accumulation of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its perception by a typical fungal hybrid histidine kinase (HHK) . This activates the fungal osmotic signal transduction pathway . The HHK is prone to point mutations that confer resistance to this compound and affect its sensor domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a stable activity for up to 30 days in the soil
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with phenyl halides in the presence of a palladium catalyst. For example, the cross-coupling of bromobenzene with 1-pyrrolylzinc chloride in the presence of a palladium catalyst yields this compound . Another method involves the reaction of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkyl halides are commonly used.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted phenylpyrrole derivatives.
Comparison with Similar Compounds
2-Phenylpyrrole: Similar to 1-phenylpyrrole but with the phenyl group attached to the second position of the pyrrole ring.
Fludioxonil: A phenylpyrrole analogue used as an antifungal agent.
Fenpiclonil: Another phenylpyrrole analogue with antifungal properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P-450 enzymes and its use in various industrial applications highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
1-phenylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGAZKEOUKLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79799-71-6 | |
Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60212905 | |
Record name | 1-Phenylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-90-5 | |
Record name | 1-Phenylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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